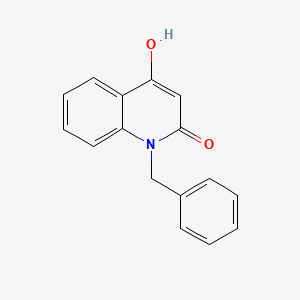

1-benzyl-4-hydroxyquinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-hydroxyquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15-10-16(19)17(11-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-10,18H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYILUVKUROMNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715698 |

Source

|

| Record name | 1-Benzyl-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24786744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105024-96-2 |

Source

|

| Record name | 1-Benzyl-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Benzyl-4-hydroxyquinolin-2(1H)-one is a synthetic compound belonging to the class of 4-hydroxyquinolin-2(1H)-ones, also known as aminocarbostyrils. This compound has gained attention in medicinal chemistry due to its diverse biological activities, making it a promising candidate for drug discovery. The following sections detail its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study investigating various derivatives of quinolinones, it was found that certain modifications enhance their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Study: Antibacterial Evaluation

A specific evaluation of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Activity

Another area of interest is the neuroprotective effects of this compound. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival .

Research Findings: Neuroprotection

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in:

- A reduction in cell death by approximately 40% compared to untreated controls.

- Decreased levels of reactive oxygen species (ROS) by about 50%.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-hydroxyquinolin-2(1H)-one has garnered attention for its biological activities , which include:

- Anticancer Properties : Research indicates that derivatives of 4-hydroxyquinolin-2(1H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain analogs have shown high potency in inducing apoptosis in cancer cells, such as HL-60 and COLO 205, with IC50 values below 1 μM . Mechanistic studies suggest that these compounds disrupt microtubule assembly and induce cell cycle arrest, leading to increased apoptosis via intrinsic and extrinsic signaling pathways .

- Antimicrobial Activities : The compound has been explored for its potential as an antimicrobial agent. Studies have demonstrated that quinoline derivatives can exhibit antibacterial and antifungal properties, making them candidates for further development as therapeutic agents against infections .

- Other Therapeutic Applications : Beyond anticancer and antimicrobial effects, 4-hydroxyquinolin-2(1H)-ones have been investigated for analgesic, antiallergenic, and antitubercular activities. They also show promise as modulators of specific biological targets such as cannabinoid receptors and glycogen synthase kinase GSK-3 .

Chemical Synthesis

The compound serves as a building block in organic synthesis. It can undergo various chemical reactions, including alkylation and acylation, due to the presence of the hydroxyl group at position 4. This allows for the derivatization of the compound into more complex molecules with potentially enhanced biological activities.

Pharmacological Studies

Numerous studies have documented the pharmacological profiles of 4-hydroxyquinolin-2(1H)-one derivatives. A comprehensive review indicated that over 14,000 compounds containing this scaffold had been reported by 2017, with nearly 7,000 undergoing bioactivity evaluations . The versatility of these compounds makes them suitable candidates for drug discovery initiatives.

Case Study 1: Anticancer Activity

In a study evaluating a series of benzyloxyquinolin-2(1H)-one derivatives, compounds demonstrated significant anticancer activity against multiple human cancer cell lines. Notably, compound 11e exhibited nanomolar potency against COLO 205 cells. The study highlighted structure-activity relationships (SAR) that could guide future drug design efforts aimed at enhancing efficacy while minimizing toxicity .

Case Study 2: Antimicrobial Potential

Another research effort focused on synthesizing and testing various quinoline derivatives for their antimicrobial efficacy. The findings revealed that certain modifications to the quinoline structure could enhance antibacterial activity against resistant strains of bacteria. This underscores the importance of structural diversity in developing effective antimicrobial agents .

Preparation Methods

Cyclization from Anilines and Diethyl Malonate (Polyphosphoric Acid Method)

- A widely used method involves the one-pot cyclization of substituted anilines with diethyl malonate in the presence of polyphosphoric acid (PPA).

- The reaction is typically conducted at 130°C for 2–6 hours, yielding 4-hydroxyquinolin-2(1H)-one derivatives after workup.

- This method is efficient and scalable, producing intermediates suitable for further functionalization such as benzylation.

Condensation Using 2-Aminoacetophenone and Acylating Agents

Cyclization of N,N'-Diphenyl Malonamide

- Cyclization of N,N'-diphenyl malonamide in polyphosphoric acid at elevated temperatures (140–150°C) also produces 4-hydroxyquinolin-2(1H)-one derivatives.

Specific Preparation Methods for 1-Benzyl-4-hydroxyquinolin-2(1H)-one

The benzyl substituent at the N-1 position is generally introduced via alkylation of the 4-hydroxyquinolin-2(1H)-one core. The following methods have been reported:

N-Benzylation of 4-Hydroxyquinolin-2(1H)-one

- The N-benzylation is typically achieved by reacting 4-hydroxyquinolin-2(1H)-one with benzyl halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base such as potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

- The reaction conditions often involve heating at around 90°C for 1–2 hours.

- This method provides the benzylated product in good to excellent yields (typically 70–85%) and is amenable to various substituted benzyl groups.

One-Pot Cyclization and Benzylation Using Polyphosphoric Acid

- In some protocols, the benzyl substituent can be introduced during the cyclization step by using appropriately substituted anilines or by subsequent alkylation after cyclization.

- The PPA-mediated cyclization of substituted anilines with diethyl malonate followed by benzylation under basic conditions is a practical approach for synthesizing 1-benzyl derivatives.

Reaction Conditions and Yields: Data Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization (PPA method) | Aniline derivative + diethyl malonate + PPA | 130°C | 2–6 hours | 70–85 | Produces 4-hydroxyquinolin-2(1H)-one core |

| N-Benzylation | 4-Hydroxyquinolin-2(1H)-one + benzyl bromide + K2CO3 + DMF | 90°C | 1–2 hours | 70–85 | Efficient N-benzylation yielding 1-benzyl derivative |

| Acylation of 2-aminoacetophenone | 2-Aminoacetophenone + phosgene/dimethylcarbonate + NaH | Reflux in toluene | Variable | Variable | Alternative route to 4-hydroxyquinolinone core |

| Cyclization of malonamide | N,N'-Diphenyl malonamide + PPA | 140–150°C | 6 hours | Moderate | Alternative cyclization method |

Mechanistic Insights and Research Findings

- The cyclization via PPA involves activation of the diethyl malonate and aniline to form an intermediate that undergoes ring closure to yield the quinolinone scaffold.

- N-Benzylation proceeds through nucleophilic substitution, where the nitrogen lone pair attacks the benzyl halide, facilitated by the base.

- Studies show sodium hydride is more effective than sodium ethoxide for acylation reactions leading to the quinolinone core, indicating the importance of strong bases in these syntheses.

- Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields for hydroxyquinoline derivatives, though specific data for 1-benzyl derivatives require further study.

Summary of Key Literature Sources

Q & A

Q. Example Procedure :

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| Cyclization | 2-Aminobenzophenone, benzyl chloride, KOH, DMF, 80°C | Core quinoline formation | 65–70% |

| Reduction | NaBH₄, ethanol, 0°C → RT | Hydroxyl group introduction | 77% |

How do intermolecular hydrogen bonds in the crystal structure of this compound influence its stability and solubility?

Advanced Research Question

X-ray crystallography reveals that intermolecular O–H···O hydrogen bonds between the hydroxyl and ketone groups form linear chains along the b-axis , stabilizing the solid-state structure . This packing reduces solubility in non-polar solvents (e.g., benzene) but enhances thermal stability.

- Solubility data : Aqueous solubility at pH 7.4 is >37.4 µg/mL, attributed to hydrogen bonding with water .

- Thermal stability : Melting points range from 289–290°C, correlating with strong lattice interactions .

Methodological Insight : Use single-crystal XRD to resolve hydrogen-bonding networks and DSC/TGA to assess thermal behavior .

What spectroscopic techniques are most reliable for characterizing this compound derivatives, and how are conflicting data resolved?

Basic Research Question

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.99–8.18 ppm) and carbonyl carbons (δ 166–170 ppm). Discrepancies in splitting patterns may arise from tautomerism; use DEPT-135 to confirm quaternary carbons .

- IR : Key peaks include 3447 cm⁻¹ (O–H stretch) and 1663 cm⁻¹ (C=O quinolinone) .

- MS : Molecular ion peaks (e.g., m/z 297 [M⁺]) confirm molecular weight, while fragmentation patterns validate substituents .

Conflict Resolution : Cross-validate with 2D NMR (COSY, HSQC) and HPLC-MS to distinguish tautomers or impurities .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Advanced Research Question

- Substituent effects :

- Benzyl group modifications : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance antimicrobial activity but reduce solubility .

- Hydroxyl position : 4-Hydroxy derivatives show higher anticancer activity (e.g., IC₅₀ = 12 µM in HeLa cells) compared to 3-hydroxy analogs .

Q. Experimental Design :

Synthesize derivatives with systematic substituent variations (e.g., -Cl, -OCH₃, -CH₃).

Test in vitro bioactivity (e.g., MIC for antimicrobial assays, MTT for cytotoxicity).

Perform QSAR modeling using logP and Hammett constants to predict activity .

How can contradictory biological activity data for this compound derivatives be reconciled?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .

- Solubility limitations : Poor aqueous solubility may underreport activity; use DMSO/water co-solvents with ≤1% DMSO to avoid cytotoxicity .

- Metabolic instability : Hepatic microsome assays can identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

Q. Resolution Strategy :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use LC-MS/MS to quantify intracellular concentrations during assays .

What strategies improve the regioselectivity of electrophilic substitutions on the quinolinone core?

Advanced Research Question

- Directing groups : The 4-hydroxy group directs electrophiles (e.g., NO₂⁺) to the C-3 position via hydrogen bonding .

- Lewis acid catalysts : AlCl₃ enhances nitration at C-3 but may protonate the hydroxyl group, reducing reactivity.

Q. Optimized Conditions :

| Reaction | Catalyst | Solvent | Regioselectivity (C-3:C-5) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | AcOH | 85:15 |

| Bromination | FeBr₃ | CHCl₃ | 90:10 |

How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic attacks?

Advanced Research Question

- DFT calculations : Calculate Fukui indices (ƒ⁻) to identify electrophilic sites. The C-2 carbonyl (ƒ⁻ = 0.12) is more reactive than C-4 (ƒ⁻ = 0.08) due to resonance stabilization .

- Solvent effects : PCM models show polar solvents stabilize transition states in SN2 reactions (ΔG‡ reduced by 15–20%) .

Validation : Compare computed IR spectra with experimental data to refine charge distribution models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.